molecular formula C20H14ClN3O3 B3443435 2-(2-CHLOROPHENOXY)-N~1~-[2-(3-PYRIDYL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE

2-(2-CHLOROPHENOXY)-N~1~-[2-(3-PYRIDYL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE

Cat. No.: B3443435
M. Wt: 379.8 g/mol
InChI Key: DNRBVTQMPHFQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenoxy)-N~1~-[2-(3-pyridyl)-1,3-benzoxazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzoxazole ring, a pyridine ring, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N~1~-[2-(3-pyridyl)-1,3-benzoxazol-5-yl]acetamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclodehydration of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction involving 3-bromopyridine and a suitable nucleophile.

    Attachment of Chlorophenoxy Group: The chlorophenoxy group is attached via a nucleophilic aromatic substitution reaction using 2-chlorophenol and a suitable leaving group.

    Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N~1~-[2-(3-pyridyl)-1,3-benzoxazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Chlorophenoxy)-N~1~-[2-(3-pyridyl)-1,3-benzoxazol-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N~1~-[2-(3-pyridyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenoxy)-N~1~-[2-(3-pyridyl)-1,3-benzoxazol-5-yl]acetamide is unique due to its combination of a benzoxazole ring, a pyridine ring, and a chlorophenoxy group, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3/c21-15-5-1-2-6-17(15)26-12-19(25)23-14-7-8-18-16(10-14)24-20(27-18)13-4-3-9-22-11-13/h1-11H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRBVTQMPHFQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-CHLOROPHENOXY)-N~1~-[2-(3-PYRIDYL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE
Reactant of Route 2
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2-(2-CHLOROPHENOXY)-N~1~-[2-(3-PYRIDYL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE
Reactant of Route 3
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2-(2-CHLOROPHENOXY)-N~1~-[2-(3-PYRIDYL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(2-CHLOROPHENOXY)-N~1~-[2-(3-PYRIDYL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(2-CHLOROPHENOXY)-N~1~-[2-(3-PYRIDYL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE
Reactant of Route 6
2-(2-CHLOROPHENOXY)-N~1~-[2-(3-PYRIDYL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE

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